Cas no 1798683-30-3 (4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide)
4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide Chemical and Physical Properties
Names and Identifiers
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- 4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide
- 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide
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4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E904288-2.5mg |
4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide |
1798683-30-3 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E904288-5mg |
4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide |
1798683-30-3 | 5mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E904288-25mg |
4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide |
1798683-30-3 | 25mg |
$ 275.00 | 2022-06-05 | ||
| Enamine | EN300-180339-1g |
4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide |
1798683-30-3 | 95% | 1g |
$1371.0 | 2023-09-19 | |
| Enamine | EN300-180339-5g |
4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide |
1798683-30-3 | 95% | 5g |
$3977.0 | 2023-09-19 | |
| Enamine | EN300-180339-10g |
4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide |
1798683-30-3 | 95% | 10g |
$5897.0 | 2023-09-19 | |
| Chemenu | CM427096-1g |
4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide |
1798683-30-3 | 95%+ | 1g |
$1640 | 2023-03-26 | |
| Enamine | EN300-180339-0.05g |
4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide |
1798683-30-3 | 95% | 0.05g |
$319.0 | 2023-09-19 | |
| Enamine | EN300-180339-0.1g |
4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide |
1798683-30-3 | 95% | 0.1g |
$476.0 | 2023-09-19 | |
| Enamine | EN300-180339-0.25g |
4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide |
1798683-30-3 | 95% | 0.25g |
$679.0 | 2023-09-19 |
4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide
4-(1-Ethyl-1H-1,2,3-Triazol-4-Yl)Phenol Hydrobromide: A Comprehensive Overview
The compound with CAS No. 1798683-30-3, commonly referred to as 4-(1-ethyl-1H-1,2,3-triazol-4-yl)phenol hydrobromide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure and versatile applications. In this article, we will delve into its chemical properties, synthesis methods, and recent advancements in its utilization across various industries.
4-(1-Ethyl-1H-1,2,3-Triazol-4-Yl)Phenol Hydrobromide is a derivative of phenol, featuring a substituted triazole ring. The triazole moiety is a heterocyclic aromatic compound with two nitrogen atoms in the ring. This structure imparts unique electronic properties to the molecule, making it highly reactive under certain conditions. The ethyl group attached to the triazole ring further enhances its chemical versatility.
Recent studies have highlighted the potential of 4-(1-Ethyl-1H-1,2,3-Triazol-4-Yl)Phenol Hydrobromide in drug delivery systems. Researchers have explored its ability to act as a precursor for bioactive molecules due to its ease of functionalization. For instance, the hydrobromide salt form of this compound has been utilized in the synthesis of novel pharmaceutical agents with improved solubility and bioavailability.
In the realm of materials science, 4-(1-Ethyl-1H-1,2,3-Triazol-4-Yl)Phenol Hydrobromide has shown promise as a building block for advanced materials. Its ability to form stable coordination complexes with metal ions has led to its application in the development of self-healing polymers and stimuli-responsive materials. These materials exhibit remarkable mechanical properties and have potential applications in aerospace and biomedical engineering.
The synthesis of 4-(1-Ethyl-1H-1,2,3-Triazol-4-Yl)Phenol Hydrobromide typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, the use of palladium catalysts has significantly reduced reaction times while maintaining high yields.
Moreover, 4-(1-Ethyl-1H-1,2,3-Triazol-4-Yl)Phenol Hydrobromide has been investigated for its role in click chemistry reactions. Its ability to undergo efficient cycloaddition reactions with alkynes and azides has made it a valuable reagent in the construction of complex molecular architectures. This property has been exploited in the development of novel sensors and imaging agents for diagnostic applications.
In conclusion, 4-(1-Ethyl-1H-1,2,3-Triazol-4-Yl)Phenol Hydrobromide is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and ease of functionalization make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new uses for this compound, its significance in the scientific community is expected to grow further.
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